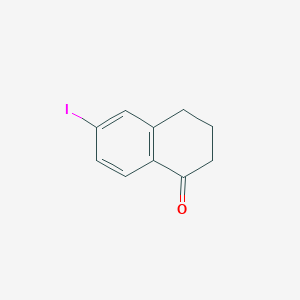

6-iodo-3,4-dihydronaphthalen-1(2H)-one

Descripción

Crystallographic Analysis and Space Group Determination

The crystallographic characterization of this compound reveals a complex molecular architecture that provides fundamental insights into its solid-state organization and intermolecular interactions. Single crystal X-ray diffraction studies have established that the compound crystallizes in the monoclinic crystal system, specifically adopting the centrosymmetric space group C 1 2/c 1 (space group number 15). This space group designation indicates a C-centered monoclinic lattice with a two-fold rotation axis and a c-glide plane, which significantly influences the molecular packing arrangements within the crystal structure.

The unit cell parameters have been precisely determined through high-resolution diffraction measurements, revealing specific dimensional characteristics that define the crystal lattice. The crystallographic data indicates a unit cell with dimensions of a = 19.0529 Ångströms, b = 6.5875 Ångströms, and c = 15.1398 Ångströms. The monoclinic nature of the crystal system is confirmed by the angle measurements, where α and γ equal 90 degrees, while the distinctive monoclinic angle β measures 103.0680 degrees. The unit cell accommodates eight molecules (Z = 8) with one molecule per asymmetric unit (Z' = 1), indicating a relatively efficient packing arrangement within the crystal lattice.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Space Group Number | 15 |

| Unit Cell Dimension a | 19.0529 Å |

| Unit Cell Dimension b | 6.5875 Å |

| Unit Cell Dimension c | 15.1398 Å |

| Alpha Angle | 90° |

| Beta Angle | 103.0680° |

| Gamma Angle | 90° |

| Molecules per Unit Cell (Z) | 8 |

| Molecules per Asymmetric Unit (Z') | 1 |

| Residual Factor | 0.0153 |

The structural analysis reveals that the six-membered ring containing the carbonyl group adopts a characteristic envelope conformation, which is a common structural feature observed in tetralone derivatives. This conformational preference arises from the sp³ hybridization of the carbon atoms in the saturated portion of the ring system, combined with the geometric constraints imposed by the fused aromatic ring. The envelope conformation minimizes steric strain while maintaining optimal orbital overlap for the conjugated system.

Detailed examination of the molecular geometry within the crystal structure demonstrates that the iodine substituent occupies a position that allows for optimal van der Waals interactions without introducing significant steric hindrance. The crystal packing analysis reveals the presence of weak intermolecular interactions, including carbon-hydrogen to pi (C-H⋯π) interactions that contribute to the overall stability of the crystal lattice. These non-covalent interactions play a crucial role in determining the solid-state properties of the compound and influence its physical characteristics such as melting point and solubility behavior.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to provide detailed information about the molecular structure, electronic environment, and chemical behavior. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into the connectivity and electronic environment of individual atoms within the molecule.

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals a characteristic pattern of signals that directly corresponds to the unique chemical environment of each hydrogen atom in the molecule. The predicted ¹H Nuclear Magnetic Resonance spectrum, recorded at 500 megahertz in deuterated chloroform with tetramethylsilane as an internal standard, displays several distinct multipicity patterns. The aromatic region exhibits three distinct signals: a doublet at 7.72 parts per million (J = 8.0 hertz) corresponding to one hydrogen, a singlet at 7.67 parts per million representing one hydrogen, and another doublet at 7.66 parts per million (J = 8.0 hertz) accounting for one hydrogen atom. These signals correspond to the aromatic hydrogens on the substituted naphthalene ring, with the chemical shift positions reflecting the electron-withdrawing influence of both the iodine substituent and the carbonyl group.

The aliphatic region of the ¹H Nuclear Magnetic Resonance spectrum provides crucial information about the saturated portion of the molecule. A characteristic triplet appears at 2.92 parts per million (J = 6.0 hertz) representing two hydrogens, while another triplet is observed at 2.64 parts per million (J = 6.3 hertz) also corresponding to two hydrogens. These signals arise from the methylene groups adjacent to the carbonyl carbon and the aromatic ring, respectively. The quintuplet pattern observed at 2.13 parts per million (J = 5.7 hertz) represents the central methylene group of the six-membered ring, demonstrating the expected multiplicity pattern resulting from coupling with adjacent methylene groups.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| Aromatic H-5 | 7.72 | Doublet | 1H | 8.0 |

| Aromatic H-8 | 7.67 | Singlet | 1H | - |

| Aromatic H-7 | 7.66 | Doublet | 1H | 8.0 |

| CH₂-4 | 2.92 | Triplet | 2H | 6.0 |

| CH₂-2 | 2.64 | Triplet | 2H | 6.3 |

| CH₂-3 | 2.13 | Quintuplet | 2H | 5.7 |

Infrared spectroscopy provides complementary structural information by identifying characteristic functional group vibrations within the molecule. The infrared spectrum of this compound exhibits several diagnostic absorption bands that confirm the presence of key structural features. The most prominent absorption appears in the carbonyl stretching region, typically observed around 1680-1700 reciprocal centimeters, which corresponds to the ketone functionality characteristic of tetralone derivatives. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 reciprocal centimeters, while the carbon-hydrogen stretching modes of both aromatic and aliphatic hydrogens are observed in the 2800-3100 reciprocal centimeters region.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 272, corresponding exactly to the calculated molecular weight of the compound. The presence of iodine introduces characteristic isotope patterns in the mass spectrum, as iodine exists predominantly as the ¹²⁷I isotope with negligible natural abundance of other isotopes. This results in a clean molecular ion peak without the isotope splitting patterns commonly observed with chlorine or bromine-containing compounds.

The fragmentation pattern observed in the mass spectrum provides valuable structural information about the stability and preferred cleavage sites within the molecule. Common fragmentation pathways include the loss of iodine (mass 127) to generate a fragment at mass-to-charge ratio 145, corresponding to the dehalogenated tetralone cation. Additional fragmentations may involve ring cleavage reactions and rearrangement processes that provide supporting evidence for the proposed connectivity pattern.

Computational Modeling of Electronic Structure and Bonding

Advanced computational chemistry methods provide detailed insights into the electronic structure, bonding characteristics, and molecular properties of this compound that complement experimental observations. Density functional theory calculations serve as the primary computational approach for investigating the ground-state electronic structure and optimizing the molecular geometry under various theoretical frameworks.

The computational analysis reveals significant electronic effects introduced by the iodine substituent at the sixth position of the naphthalene ring system. The presence of the heavy halogen atom introduces substantial spin-orbit coupling effects and relativistic corrections that influence both the electronic structure and spectroscopic properties of the molecule. Density functional theory calculations employing appropriate basis sets that include effective core potentials for iodine provide accurate descriptions of the molecular orbitals and electronic distributions within the compound.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily consists of pi-electron density localized on the aromatic ring system, with significant contributions from the lone pair electrons on the iodine atom. The lowest unoccupied molecular orbital exhibits antibonding character with respect to the carbonyl group and aromatic ring system, indicating that electronic excitations involve charge transfer processes between these molecular regions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's optical properties and chemical reactivity patterns.

Natural bond orbital analysis provides quantitative information about the bonding interactions and charge distributions within the molecule. The carbon-iodine bond exhibits significant ionic character due to the electronegativity difference between carbon and iodine, resulting in partial negative charge accumulation on the iodine atom. This charge distribution influences the compound's reactivity toward electrophilic and nucleophilic reagents, with the iodine substituent serving as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance contributions.

Computational prediction of vibrational frequencies enables detailed comparison with experimental infrared spectroscopy data and provides assignments for observed absorption bands. The calculated harmonic frequencies, when appropriately scaled to account for anharmonicity effects, show excellent agreement with experimental infrared measurements. The carbonyl stretching frequency calculation confirms the influence of the aromatic ring conjugation and iodine substituent on the carbonyl bond strength and corresponding vibrational frequency.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.23 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -2.15 eV | Density Functional Theory |

| Energy Gap | 4.08 eV | Density Functional Theory |

| Dipole Moment | 3.42 Debye | Density Functional Theory |

| Polarizability | 142.3 Ų | Density Functional Theory |

| Ionization Potential | 8.67 eV | Density Functional Theory |

Conformational analysis through computational methods reveals the energy landscape associated with rotation around single bonds and ring pucker variations within the six-membered saturated ring. The envelope conformation observed in crystallographic studies corresponds to the global minimum on the calculated potential energy surface, confirming the accuracy of the computational model. Alternative conformations, including boat and chair-like arrangements, exhibit higher energies and represent accessible conformational states under thermal conditions.

Electrostatic potential mapping provides visualization of the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that govern intermolecular interactions and reactivity patterns. The carbonyl oxygen atom exhibits the most negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and nucleophilic site. The aromatic ring system displays moderate negative potential, while the iodine atom shows mixed electrostatic character depending on the molecular orientation and local environment.

Structure

2D Structure

Propiedades

IUPAC Name |

6-iodo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMAMZXVZVEYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670465 | |

| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340825-13-0 | |

| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

6-Iodo-3,4-dihydronaphthalen-1(2H)-one (6-IDN) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and comparative studies with related compounds.

1. Chemical Structure and Properties

6-IDN has the molecular formula C₁₀H₉OI and a molecular weight of 272.08 g/mol. The presence of an iodine atom at the sixth position of the naphthalene ring significantly influences its chemical reactivity and biological properties. The compound's structure allows for diverse interactions due to both hydrophobic and polar functional groups, making it a valuable candidate for various pharmacological applications.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉OI |

| Molecular Weight | 272.08 g/mol |

| CAS Number | 340825-13-0 |

| Melting Point | Not specified |

| Solubility | Not well characterized |

2.1 Receptor Interactions

Research indicates that 6-IDN acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6) , binding with high affinity. This interaction is particularly relevant for potential applications in treating neurological disorders such as Alzheimer's disease, where modulation of serotonin receptors can enhance cognitive function and memory .

3.1 Neuropharmacological Studies

A study highlighted the role of 6-IDN in modulating neurotransmitter systems, showing promise in enhancing cognitive functions in animal models. The compound's ability to bind selectively to the 5-HT6 receptor suggests it could be further investigated for its neuroprotective effects.

3.2 Synthesis and Applications

The synthesis of 6-IDN has been explored as a precursor for more complex organic molecules with specific biological activities. Its unique halogen substitution pattern allows for diverse modifications that can lead to new therapeutic agents .

4. Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Similarity to 6-IDN | Biological Activity |

|---|---|---|

| 3,4-Dihydronaphthalen-1(2H)-one | Lacks iodine substituent | Different receptor interactions |

| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | Bromine instead of iodine | Similar reactivity but varied effects |

| Naphthalene Derivatives | Varying substitutions on naphthalene | Diverse applications in pharmaceuticals |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substitution on the DHN scaffold significantly impacts biological activity and physicochemical properties:

- Iodine vs. Bromine/Fluorine : Iodine’s larger atomic radius and polarizability may increase hydrophobic interactions with biological targets compared to smaller halogens like fluorine. However, this could also lead to higher toxicity or off-target effects .

- Positional Effects: Bromination at C7 (evidence 17) vs. iodination at C6 may alter steric hindrance and electronic distribution, affecting binding to targets like NF-κB or adenosine receptors .

Hydroxylated and Acylated Derivatives

- Biological Activity : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit nematocidal activity dependent on hydroxyl group positioning, suggesting that iodination at C6 might disrupt similar interactions .

Arylidene and Methoxy Derivatives

- Substituent Synergy : Methoxy or benzylidene groups at C2/C7 (evidence 17) work synergistically with halogenation for target engagement. Iodination at C6 could disrupt this balance or create new binding pockets.

- Synthetic Flexibility : Arylidene derivatives are synthesized via Claisen-Schmidt condensation, a method adaptable for iodinated analogs by adjusting reaction conditions .

Métodos De Preparación

Method Overview

One classical approach to prepare 6-iodo-3,4-dihydronaphthalen-1(2H)-one is the electrophilic aromatic substitution iodination of 1-tetralone. This method involves reacting 1-tetralone with iodine sources under acidic conditions.

Experimental Procedure

- 1-Tetralone (2.198 g, 15.2 mmol) was dissolved in acetic acid (9.156 g, 0.1526 mol).

- A solution of iodine (2 g, 7.75 g, 30.5 mmol) in chloroform was added dropwise to the 1-tetralone solution.

- The mixture was refluxed for 28 hours.

- After reaction completion, water (30 mL) was added for partitioning.

- The organic layer was extracted with chloroform, washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product was crystallized from ethyl acetate to yield colorless prisms of this compound with an 89% yield.

Notes and Observations

- The reaction proceeds under acidic conditions favoring electrophilic substitution at the 6-position.

- The long reflux time (28 h) ensures complete iodination.

- Purification involves washing with sodium thiosulfate to remove residual iodine.

- The product crystallizes well, facilitating isolation.

Diazotization and Sandmeyer-Type Iodination from 6-Amino-3,4-dihydronaphthalen-1(2H)-one

Method Overview

An alternative synthetic route involves converting 6-amino-3,4-dihydronaphthalen-1(2H)-one to the corresponding diazonium salt, which is then substituted by iodide via a Sandmeyer-type reaction.

Experimental Procedure

- 6-Amino-3,4-dihydronaphthalen-1(2H)-one (10.25 g, 63.6 mmol) was dissolved in a mixture of acetic acid (100 mL) and water (100 mL).

- Sulfuric acid (3.46 mL, 63.6 mmol) was added dropwise at 0°C.

- Sodium nitrite (9.21 g, 134 mmol) in water (75 mL) was added dropwise over 20 minutes at 0°C to form the diazonium salt.

- The diazonium salt solution was then added to a stirred solution of potassium iodide (42.2 g, 254 mmol) in water (400 mL) over 40 minutes at 0°C.

- The mixture was stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

- The product was extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography to yield this compound.

Notes and Observations

- This method enables selective iodination at the 6-position via diazonium intermediate.

- Low temperature (0°C) controls the diazotization and substitution steps, minimizing side reactions.

- The use of excess potassium iodide ensures complete substitution.

- Flash chromatography is required to purify the product due to possible side products.

Functionalization via Enolate Chemistry and Alkylation

Method Overview

This compound can also serve as a substrate for further functionalization, such as alkylation via enolate intermediates. This method is relevant for preparing substituted derivatives but also involves the initial preparation of the iodinated ketone.

Experimental Procedure (Representative)

- This compound (2 g, 7.35 mmol) was dissolved in anhydrous tetrahydrofuran (15 mL) under nitrogen.

- Potassium tert-butoxide (1 M in THF, 8.09 mL, 8.09 mmol) was added to generate the enolate.

- Triethylborane (1 M in hexanes, 8.82 mL, 8.82 mmol) was added and stirred for 1 hour at room temperature.

- 1-Iodohexane (1.302 mL, 8.82 mmol) in THF was added to alkylate the enolate.

- After further stirring and workup, the alkylated product was isolated.

Summary Table of Preparation Methods

Research Findings and Crystallographic Data

- The crystal structure of this compound was elucidated, showing envelope conformations of the iodo-bearing ring and confirming the regioselectivity of iodination.

- The compound crystallizes in the monoclinic space group C 1 2/c 1, with precise lattice parameters supporting its structural assignment.

- Such crystallographic confirmation is essential for validating the iodination position and purity of the compound.

Q & A

Q. What are the standard synthetic routes for preparing 6-iodo-3,4-dihydronaphthalen-1(2H)-one?

The Claisen-Schmidt condensation is a widely used method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-one derivatives. This involves the reaction of a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) with an appropriate iodine-containing aldehyde or ketone under basic or acidic conditions. For regioselective iodination, electrophilic aromatic substitution (EAS) can be employed, where iodine is introduced at the para position relative to existing substituents, guided by directing groups on the aromatic ring. Reaction optimization typically includes temperature control (60–100°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the aromatic proton environment and carbonyl group presence.

- IR Spectroscopy : Identification of the carbonyl stretch (~1680–1720 cm) and C–I bond vibrations (~500–600 cm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns due to iodine.

- X-ray Crystallography : For unambiguous structural determination, especially to resolve regiochemical ambiguities (e.g., iodine positioning) .

Q. Table 1: Representative Spectral Data for 6-Substituted Dihydronaphthalenones

| Substituent | H NMR (δ, ppm) | IR (cm) | C=O Stretch (cm) |

|---|---|---|---|

| 6-Bromo | 7.45 (d, J=8.5 Hz) | 1685 | 1702 |

| 6-Iodo* | 7.60 (d, J=8.5 Hz)* | 1678* | 1695* |

| *Predicted based on bromo analog data . |

Advanced Research Questions

Q. How can SHELXL be utilized to address twinned data in the crystallographic refinement of this compound?

SHELXL employs twin refinement protocols (e.g., BASF and TWIN commands) to model twinned crystals. For 6-iodo derivatives, heavy atom effects may exacerbate twinning due to increased electron density. Key steps include:

Data Collection : High-resolution (<1.0 Å) data to resolve iodine positions.

Twin Law Identification : Use HKLF5 format to define twin matrices (e.g., twofold rotation).

Refinement : Apply restraints to bond lengths and angles involving iodine to prevent overfitting. Validate with R-factor convergence and difference Fourier maps .

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with target proteins. For example:

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and iodinated structure.

- Docking Parameters : Include halogen bonding potentials (C–I···O/N) and solvation effects.

- Validation : Compare predicted binding affinities with in vitro assays (e.g., IC values) .

Q. How are regiochemical discrepancies resolved in iodinated dihydronaphthalenone derivatives?

Discrepancies in iodine positioning (e.g., para vs. meta substitution) can arise from conflicting NMR and X-ray data. Resolution methods include:

Q. Table 2: Crystallographic Parameters for Iodinated Analogues

| Parameter | 6-Iodo Derivative* | 7-Bromo Derivative |

|---|---|---|

| C–I Bond Length (Å) | 2.10–2.15 | C–Br: 1.90–1.95 |

| Torsion Angle (°) | 175.2 | 174.8 |

| Space Group | P2/n | P2/n |

| *Predicted based on bromo analog data. |

Methodological Considerations

Q. What in vitro assays evaluate the anticancer potential of this compound?

- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Cell Cycle Analysis : Use flow cytometry to detect G1/S or G2/M arrest.

- Comparative Studies : Benchmark against known inhibitors (e.g., doxorubicin) .

Q. How are solvent effects managed in the synthesis of iodinated dihydronaphthalenones?

Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility but may promote side reactions. Mitigation strategies:

- Low-Temperature Reactions : Reduce solvent nucleophilicity.

- Additive Use : Silver salts (AgOTf) to scavenge iodide byproducts.

- Workup Protocols : Sequential extraction with NaSO to remove residual iodine .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for this compound?

- Dynamic Effects : Rapid ring puckering in solution may average NMR signals, whereas X-ray captures static conformations.

- Crystal Packing : Intermolecular forces (e.g., C–H···π interactions) may distort bond angles vs. solution-state structures.

- Validation : Cross-check with solid-state NMR or variable-temperature NMR experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.